2-[2-(3,5-Dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3,5-Dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile is an organic compound with a complex structure that includes an oxazole ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,5-Dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile typically involves the formation of the oxazole ring followed by the introduction of the nitrile group. One common method involves the cyclization of an appropriate precursor, such as a 3,5-dimethylphenyl-substituted acetonitrile, under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,5-Dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
2-[2-(3,5-Dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism by which 2-[2-(3,5-Dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one: This compound shares a similar aromatic structure but differs in its functional groups and overall reactivity.
2,5-Dimethylphenylacetyl chloride: Another related compound with similar aromatic characteristics but different functional groups.
Uniqueness
2-[2-(3,5-Dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile is unique due to its combination of an oxazole ring and a nitrile group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C14H14N2O |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-[2-(3,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile |
InChI |
InChI=1S/C14H14N2O/c1-9-6-10(2)8-12(7-9)14-16-13(4-5-15)11(3)17-14/h6-8H,4H2,1-3H3 |
InChI Key |
GOJOSQNDURLBBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC(=C(O2)C)CC#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.